molecular formula C7H6BrF B3041977 2-Bromobenzyl fluoride CAS No. 446-47-9

2-Bromobenzyl fluoride

Cat. No.: B3041977
CAS No.: 446-47-9
M. Wt: 189.02 g/mol
InChI Key: BTIXPTNTJSUTHH-UHFFFAOYSA-N
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Description

Contextual Significance of Benzylic Halides in Synthetic Organic Chemistry

Benzylic halides are a class of organic compounds that possess a halogen atom attached to a benzylic carbon, which is a carbon atom directly bonded to a benzene (B151609) ring. pearson.com This structural feature imparts unique reactivity to these compounds, making them valuable intermediates in organic synthesis. pearson.comrsc.org The stability of the benzylic carbocation, which can be formed during nucleophilic substitution and elimination reactions, is a key factor in their reactivity. pearson.com This stability arises from the delocalization of the positive charge into the adjacent aromatic ring through resonance.

The benzylic position is susceptible to a variety of transformations. For instance, benzylic halides readily undergo nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the introduction of a wide range of functional groups. khanacademy.org They are also precursors for the formation of Grignard reagents and can participate in oxidation reactions to yield aldehydes and ketones. pearson.com Furthermore, benzylic bromination, often using N-bromosuccinimide (NBS), provides a selective method for introducing a bromine atom at the benzylic position. masterorganicchemistry.com

Role of Fluorine in Modulating Molecular Reactivity and Structure

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. lew.rogoogle.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. nih.gov This high bond strength contributes to the increased thermal and oxidative stability of organofluorine compounds. lew.ronih.gov

The "fluorine effect" can manifest in several ways. pen2print.org The substitution of hydrogen with fluorine can influence a molecule's lipophilicity, acidity, basicity, and metabolic stability. lew.ro In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. lew.ropen2print.org It is estimated that approximately 30% of newly approved drugs contain fluorine atoms or fluoroalkyl groups. pen2print.org The small size of the fluorine atom, second only to hydrogen, means that its introduction often results in minimal steric hindrance. lew.ro

Positioning of 2-Bromobenzyl Fluoride (B91410) in Organohalogen and Organofluorine Chemistry

2-Bromobenzyl fluoride, with the chemical formula C7H6BrF, is a unique molecule that sits (B43327) at the intersection of organohalogen and organofluorine chemistry. biosynth.com Its structure features a benzene ring substituted with both a bromine atom and a fluoromethyl group at adjacent positions. vulcanchem.com This arrangement of two different halogen atoms on a benzylic scaffold gives rise to a distinct reactivity profile.

The presence of the bromine atom provides a handle for cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. vulcanchem.com The fluoromethyl group, on the other hand, introduces the characteristic properties associated with organofluorine compounds, such as altered electronic effects and potential for specific biological interactions. vulcanchem.com The electron-withdrawing nature of both the fluorine and bromine atoms deactivates the benzene ring towards electrophilic substitution. vulcanchem.com this compound can serve as a building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, where the presence of both bromine and fluorine can be advantageous for tuning a molecule's properties. vulcanchem.com

Detailed Research Findings

The synthesis of this compound can be achieved through halogen exchange reactions. One common method involves the treatment of 2-bromobenzyl bromide with a fluoride source.

The reactivity of this compound is characterized by the distinct properties of its constituent functional groups. The benzylic fluoride can act as a leaving group in nucleophilic substitution reactions, although the carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds. beilstein-journals.org The bromine atom on the aromatic ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H6BrF
Molecular Weight 189.02 g/mol biosynth.com
CAS Number 446-47-9 biosynth.com
Density 1.556 g/mL
Refractive Index 1.547

Spectroscopic Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIXPTNTJSUTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-47-9
Record name 1-bromo-2-(fluoromethyl)benzene
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Synthetic Methodologies for 2 Bromobenzyl Fluoride and Its Analogues

Established Synthetic Pathways to Benzylic Fluorides

Traditional methods for creating benzylic fluorides have long been the foundation of organofluorine chemistry. These pathways typically involve the substitution of a leaving group with a fluoride (B91410) ion or the direct introduction of fluorine.

Halogen exchange (Halex) reactions represent one of the most fundamental and widely utilized methods for synthesizing benzylic fluorides. sfu.casfu.ca This approach involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the benzylic position with a fluoride ion. The precursor for 2-Bromobenzyl fluoride in such a reaction is often 2-Bromobenzyl bromide. chemicalbook.comresearchgate.net

A variety of fluoride sources can be employed for this transformation. thieme-connect.de Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with phase-transfer catalysts to enhance solubility and reactivity. google.com Amine/hydrogen fluoride complexes, such as triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) and Olah's reagent (pyridine·9HF), are also effective nucleophilic fluorinating agents for this purpose. thieme-connect.dersc.org A recent (2024) study demonstrated the efficacy of Et3N·3HF for the bromine-fluorine exchange on α-carbonyl benzyl (B1604629) bromides. rsc.org Research has also shown that combining lead(II) fluoride with a catalytic amount of sodium bromide can accelerate the fluorination of benzyl bromide. researchgate.net

Fluorinating AgentPrecursor TypeTypical ConditionsReference
Alkali Metal Fluorides (e.g., KF, CsF)Benzylic HalidesAprotic solvent, often with phase-transfer catalyst google.com
Et3N·3HFα-Carbonyl Benzyl BromidesEthylene glycol dimethyl ether (DME), 80 °C rsc.org
PbF₂ / NaBr (catalytic)Benzyl BromideAcetonitrile (B52724) researchgate.net

Direct fluorination involves the conversion of a benzylic carbon-hydrogen (C-H) bond directly into a carbon-fluorine (C-F) bond, bypassing the need for pre-functionalization to a halide or alcohol. researchgate.netbeilstein-journals.org This strategy is highly attractive due to its atom economy.

Photocatalysis has emerged as a powerful tool for direct benzylic fluorination. nih.govrsc.orgrsc.org One approach uses N-fluorobenzenesulfonimide (NFSI) as the fluorine source in the presence of a decatungstate photocatalyst. rsc.org Alternatively, visible light can activate diarylketone catalysts, which selectively abstract a benzylic hydrogen atom, allowing for fluorination by a fluorine radical donor. organic-chemistry.org Metal-free methods have also been developed, such as those using a catalytic N-oxyl radical generated from N,N-dihydroxypyromellitimide to mediate hydrogen abstraction, followed by trapping of the resulting carbon radical with an electrophilic fluorine source like Selectfluor. organic-chemistry.org

Advanced and Emerging Synthetic Strategies

The field of organofluorine synthesis is continually evolving, with new methods offering improved substrate scope, selectivity, and milder reaction conditions. These advanced strategies are crucial for accessing complex fluorinated molecules.

Transition metal catalysis has revolutionized C-H functionalization, including the synthesis of benzylic fluorides. beilstein-journals.orgrsc.org These methods often exhibit high selectivity and functional group tolerance.

Several metals have proven effective:

Palladium: The Sanford group pioneered the palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives using an electrophilic "F+" source. beilstein-journals.org Later work demonstrated that the same transformation could be achieved with nucleophilic fluoride sources like silver(I) fluoride (AgF), proceeding through a Pd(II)/Pd(IV) catalytic cycle. beilstein-journals.orgbeilstein-journals.org

Copper: Copper-catalyzed benzylic C-H fluorination using NFSI is a notable advancement. beilstein-journals.orgacs.org This reaction proceeds via a radical relay mechanism and generates benzyl fluorides that can act as reactive electrophiles in subsequent C-O, C-N, and C-C bond-forming reactions without needing isolation. acs.org

Iron: Inexpensive and abundant iron catalysts have been successfully employed for benzylic fluorination. Lectka and co-workers reported an iron(II)-catalyzed radical fluorination of a range of benzylic substrates using Selectfluor. beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org

Silver and Manganese: Silver-catalyzed methods, using unprotected amino acids as radical precursors, have been developed for benzylic fluorination. beilstein-journals.orgbeilstein-journals.org Additionally, manganese-salen complexes have been used to catalyze the direct C-H fluorination of benzylic positions with nucleophilic fluoride sources. beilstein-journals.org

Catalyst SystemFluorine SourceMechanistic FeatureReference
Palladium(II)/Pd(IV)AgFQuinoline-directed C-H activation beilstein-journals.orgbeilstein-journals.org
Copper(I)NFSIRadical relay; in-situ use of product beilstein-journals.orgacs.org
Iron(II) acetylacetonateSelectfluorRadical pathway, good functional group tolerance organic-chemistry.orgbeilstein-journals.org
Silver(I) / Amino AcidSelectfluorAmino acid-mediated radical generation beilstein-journals.orgbeilstein-journals.org

The concepts of electrophilic and nucleophilic fluorination underpin many of the specific reactions used to create benzylic fluorides. scripps.edu

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F⁺"). wikipedia.org In the context of benzylic fluorides, the required benzylic nucleophile (a carbanion) can be generated by deprotonating a sufficiently acidic benzylic C-H bond with a base. beilstein-journals.org This is typically feasible when the benzylic position is adjacent to electron-withdrawing groups. The resulting anion then attacks an electrophilic N-F reagent, such as Selectfluor or NFSI, to form the C-F bond. beilstein-journals.orgbeilstein-journals.orgwikipedia.org

Nucleophilic Fluorination employs a nucleophilic source of fluorine ("F⁻") to displace a leaving group from the benzylic carbon. thieme-connect.de This is the fundamental mechanism of the halogen exchange reactions discussed previously (Section 2.1.1). The efficacy of these reactions often depends on the nature of the leaving group, the fluoride salt, the solvent, and the potential use of catalysts to enhance the nucleophilicity of the fluoride ion. rsc.orgrsc.org

A more recent and sophisticated strategy for synthesizing fluoroaromatics involves the in-situ generation of benzynes. researchgate.net A benzyne (B1209423) is a highly reactive intermediate derived from an aromatic ring by the formal removal of two ortho substituents. This intermediate can then be trapped by a nucleophile.

For the synthesis of fluorinated aromatics, a benzyne precursor, such as a 2-(trimethylsilyl)phenyl triflate or nonaflate, is treated with a fluoride source like cesium fluoride or tetrabutylammonium (B224687) fluoride. researchgate.netresearchgate.net The fluoride ion induces the elimination of the silyl (B83357) and triflate/nonaflate groups, generating the benzyne. The benzyne is then immediately trapped by another fluoride ion from the reaction medium to yield the fluoroaromatic product. researchgate.net The use of microflow reactors has been shown to dramatically reduce reaction times and improve yields for these processes. jst.go.jp

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of organofluorine compounds, including this compound and its analogues. psu.eduroyalsocietypublishing.org This shift aims to develop more efficient, safer, and environmentally benign processes, moving away from traditional methods that often involve hazardous materials and generate significant waste. psu.eduresearchgate.net The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer chemicals and solvents, are increasingly guiding the design of modern synthetic routes for fluorinated molecules. royalsocietypublishing.orgacs.org

The development of sustainable synthetic routes for this compound focuses on replacing energy-intensive and wasteful processes with more efficient and cleaner alternatives. researchgate.net Traditional large-scale manufacturing of many fluorinated compounds relies on reagents like anhydrous hydrogen fluoride (aHF), which is highly corrosive and toxic. rsc.orgrsc.org While effective, its hazardous nature necessitates specialized handling and limits its use to structurally simple and robust substrates. psu.edursc.org

Modern sustainable approaches seek to circumvent these issues. One key area of development is the use of catalytic reactions, which are superior to stoichiometric ones as they minimize waste by being used in small amounts and can often be recycled. royalsocietypublishing.orgacs.org For benzylic fluorinations, which is the key step in forming this compound from a precursor like 2-bromobenzyl bromide, halogen exchange (Halex) reactions are common. researchgate.net Innovations in this area include the development of advanced catalytic systems that can operate under milder conditions. researchgate.net

Furthermore, novel technologies are being integrated to enhance sustainability. For instance, techniques such as ultrasound-assisted synthesis and integrated continuous flow systems are being developed for producing fluorinated heterocyclic compounds, which are analogues of the benzimidazole (B57391) family. acs.org These methods can offer improved efficiency, reduced reaction times, and scalability, highlighting their potential for industrial applications. acs.org The direct C-H fluorination of a suitable precursor is another emerging sustainable pathway, as it eliminates the need for pre-functionalization of the substrate, thereby shortening the synthetic sequence and reducing waste. mdpi.com

A cornerstone of green chemistry is the reduction or elimination of hazardous substances, which directly applies to the choice of reagents and solvents in synthesizing this compound. acs.org

Benign Fluorinating Reagents: The search for reliable, selective, and easy-to-handle fluorinating reagents is ongoing. rsc.org While hydrogen fluoride is the most atom-economical fluorine source, its high toxicity and corrosivity (B1173158) are significant drawbacks. rsc.org Consequently, safer, solid, or liquid HF-based reagents have been developed, such as triethylamine trihydrofluoride (Et₃N·3HF) and Olah's reagent (HF-pyridine), which are easier to handle. rsc.org Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are also common, often used in conjunction with phase-transfer catalysts to improve their reactivity and solubility in organic media. researchgate.netacsgcipr.org Electrophilic fluorinating reagents, such as Selectfluor, have also been employed for benzylic fluorinations, sometimes in combination with radical initiators like potassium persulfate (K₂S₂O₈). beilstein-journals.org

The table below summarizes various fluorinating agents used for benzylic halide substrates, highlighting the trend towards safer and more manageable options.

Reagent ClassSpecific Example(s)Key CharacteristicsSource(s)
Gaseous Reagents Anhydrous Hydrogen Fluoride (aHF)Highly corrosive, toxic, and difficult to handle. rsc.orgrsc.org
HF-Based Reagents Et₃N·3HF, HF-PyridineLiquid form, easier to handle than gaseous HF. rsc.org
Metal Fluorides KF, CsFSolid salts, often require phase-transfer catalysts or polar aprotic solvents. researchgate.netacsgcipr.org
Quaternary Ammonium Fluorides Tetrabutylammonium fluoride (TBAF)Soluble in organic solvents, highly reactive. acsgcipr.org
Electrophilic Reagents SelectfluorSolid reagent, used in radical or base-mediated C-H fluorinations. beilstein-journals.org

Green Solvents: Solvents are a major contributor to chemical waste, making the selection of environmentally benign alternatives crucial. ias.ac.inresearchgate.net Research has focused on replacing volatile and toxic organic solvents like chlorinated hydrocarbons with greener options. royalsocietypublishing.orgias.ac.in Water is a highly attractive green solvent due to its non-flammability, non-toxicity, and low cost. mdpi.com For example, tetra-n-butylammonium fluoride (TBAF) has been shown to be an effective catalyst for synthesizing 2-arylbenzothiazoles in aqueous media, demonstrating the feasibility of water as a solvent for related syntheses. ycmou.ac.in Other green solvent options include ionic liquids, which are non-volatile and can often be recycled, and supercritical fluids like carbon dioxide (scCO₂). royalsocietypublishing.orgmdpi.com In some cases, reactions can be performed under solvent-free conditions, representing an ideal scenario from a green chemistry perspective. ias.ac.in

Atom Economy: Developed by Barry Trost, the principle of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Synthetic methods should be designed to maximize this incorporation. acs.org

For the synthesis of this compound, a common route is the halogen exchange (Halex) reaction of 2-bromobenzyl bromide with a fluoride source. The atom economy for this process can be illustrated as follows:

Reaction: C₇H₆Br₂ + MF → C₇H₆BrF + MBr (where M = K, Cs, etc.)

In this reaction, the by-product is a simple metal bromide salt. acsgcipr.org When using a simple alkali metal fluoride like potassium fluoride (KF), the atom economy is reasonably high because the mass of the by-product (KBr) is relatively low compared to the reactants. acsgcipr.org In contrast, reactions that use large stoichiometric reagents or protecting groups, which are removed later in the synthesis, tend to have poor atom economy. acs.org Catalytic processes are inherently more atom-economical because the catalyst is not consumed. acs.org

Waste Minimization: Waste minimization is a foundational goal of green chemistry, emphasizing the prevention of waste generation rather than subsequent treatment. acs.orgiaea.org This principle is interconnected with atom economy and the use of benign substances. acs.org In the context of producing this compound, waste can be minimized by:

Optimizing Processes: Employing catalytic methods over stoichiometric ones reduces the amount of reagent-derived waste. acs.org

Reducing Solvent Use: Utilizing greener solvents like water, or adopting solvent-free reaction conditions, significantly cuts down on solvent waste, which is a major source of pollution. ias.ac.inresearchgate.net

Avoiding Derivatives: Designing synthetic routes that avoid the use of protecting groups or unnecessary derivatization steps can streamline the process and prevent the generation of additional waste. acs.org

Recycling: Whenever possible, catalysts and solvents should be recovered and reused, further reducing the environmental footprint of the synthesis. royalsocietypublishing.orgstlawu.edu For instance, excess fluorine from certain industrial processes can be scrubbed and regenerated, providing a model for circular chemical economy principles. iaea.org

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, aligning with the modern chemical industry's goals of efficiency and environmental responsibility. psu.edueurekalert.org

Mechanistic Investigations of 2 Bromobenzyl Fluoride Reactions

Elucidation of Reaction Pathways

The reaction pathways of 2-bromobenzyl fluoride (B91410) are diverse, largely dictated by the reaction conditions and the nature of the reacting species. The primary reactive site is the benzylic carbon, which is susceptible to nucleophilic attack. Additionally, the presence of both a C-F and a C-Br bond opens up possibilities for selective activation and radical-mediated processes.

Nucleophilic substitution at the benzylic carbon of 2-bromobenzyl fluoride can proceed through two primary mechanisms: the unimolecular SN1 pathway or the bimolecular SN2 pathway. masterorganicchemistry.comlibretexts.org The operative mechanism is a function of the substrate structure, the nucleophile's strength, the solvent's polarity, and the leaving group's ability. pbworks.comrammohancollege.ac.in

SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the leaving group. libretexts.orgrammohancollege.ac.in Being a primary halide, this compound is sterically unhindered, which generally favors the SN2 pathway. pbworks.comlibretexts.org Reactions with strong, non-bulky nucleophiles in polar aprotic solvents typically proceed via this route. pbworks.com Studies on the related benzyl (B1604629) fluoride have shown that with strong nucleophiles, an associative SN2-like mechanism predominates, leading to a complete inversion of stereochemistry at the benzylic center. beilstein-journals.orgsemanticscholar.org This is attributed to the stabilization of the transition state through interactions between the activating species and the fluorine atom. beilstein-journals.orgsemanticscholar.org

SN1 Pathway : This pathway involves a two-step process starting with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.comlibretexts.org The benzylic position is capable of stabilizing a positive charge through resonance with the aromatic ring, making the formation of a benzylic carbocation feasible. pbworks.com Therefore, under conditions that favor carbocation formation, such as the use of a poor nucleophile in a polar protic solvent, an SN1 mechanism can compete with or dominate the SN2 pathway. pbworks.com An SN1 reaction at a chiral benzylic center would lead to a racemic mixture of products, as the planar carbocation can be attacked from either face. masterorganicchemistry.comucsd.edu

The competition between these two pathways is a key consideration in reactions involving this compound. For instance, while the primary nature of the substrate favors SN2, the potential for benzylic carbocation stabilization keeps the SN1 pathway accessible under appropriate conditions. libretexts.org

The benzylic position of this compound is susceptible to radical reactions, particularly under conditions involving heat, UV light, or radical initiators. lumenlearning.com Free radical bromination, for example, is a common method for functionalizing the benzylic position of alkylbenzenes. khanacademy.org

A typical radical chain reaction involves three phases: lumenlearning.com

Initiation : Formation of a radical species, often by homolytic cleavage of a weak bond in an initiator molecule like a peroxide.

Propagation : The initiator radical abstracts a benzylic hydrogen from this compound, generating a resonance-stabilized benzylic radical. This radical can then react with another molecule (e.g., Br₂) to form the product and regenerate a radical, continuing the chain.

Termination : Two radical species combine to form a stable, non-radical molecule, ending the chain reaction. lumenlearning.com

Research has also explored the use of the 2-bromobenzyl group in designed radical-translocating reactions. The 2-bromobenzylidene group has been shown to be effective in promoting unusual 1,6-hydrogen transfer reactions via a radical pathway, highlighting the influence of the ortho-bromo substituent on the radical chemistry of the benzylic position. nih.gov

A significant area of mechanistic study for this compound is the selective activation of its C-F and C-Br bonds. The C-F bond is the strongest carbon-halogen bond and is generally considered inert, while the C-Br bond is weaker and more readily cleaved. beilstein-journals.org This difference in reactivity allows for orthogonal chemistry, where one bond can be selectively functionalized while the other remains intact.

C-F Bond Activation : Activating the strong C-F bond typically requires harsh conditions or specialized catalytic systems. beilstein-journals.org One successful strategy involves using strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) to polarize the C-F bond, facilitating its cleavage and allowing for subsequent reactions such as Friedel-Crafts alkylations. beilstein-journals.orgsemanticscholar.orgnih.gov This activation can proceed through a dissociative SN1-type mechanism, generating a benzylic carbocation. beilstein-journals.orgsemanticscholar.org Transition metal complexes, particularly those of nickel and rhodium, are also employed to mediate C-F bond activation, often through an oxidative addition process. ox.ac.ukmdpi.com

C-Br Bond Activation : The C-Br bond is more susceptible to activation, especially via transition metal catalysis. Palladium and nickel catalysts are commonly used to effect cross-coupling reactions (e.g., Suzuki, Heck) at the C-Br bond of aryl bromides. beilstein-journals.orgunizar.es This process typically involves the oxidative addition of the C-Br bond to a low-valent metal center. unizar.es

The presence of both bonds in this compound allows for sequential, controlled functionalization. For example, a palladium-catalyzed reaction can selectively activate the C-Br bond while leaving the C-F bond untouched. beilstein-journals.org Subsequent reaction under conditions suitable for C-F activation can then modify the second position, providing a powerful tool for building molecular complexity. beilstein-journals.org

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcome of reactions at the benzylic center is a powerful diagnostic tool for elucidating reaction mechanisms. beilstein-journals.org If this compound is made chiral (for example, by isotopic labeling, such as replacing a benzylic hydrogen with deuterium), the stereochemistry of the products can reveal the dominant reaction pathway.

An SN2 reaction proceeds with a complete inversion of configuration at the stereocenter. semanticscholar.orgcas.cn

An SN1 reaction proceeds through a planar carbocation intermediate, resulting in a fully racemized (a 50:50 mixture of enantiomers) product. libretexts.orgsemanticscholar.org

A mixed SN1/SN2 pathway will yield a partially racemized product, with a preference for the inverted product. beilstein-journals.org

Studies on isotopically labeled chiral benzyl fluoride have provided detailed insight into these pathways. beilstein-journals.orgsemanticscholar.org When strong nucleophiles are used with hydrogen-bond donors to activate the C-F bond, the reaction proceeds with a high degree of stereointegrity, indicating a predominantly associative SN2-like mechanism with almost complete inversion of configuration. beilstein-journals.orgsemanticscholar.org In contrast, when poorer nucleophiles (like arenes in Friedel-Crafts reactions) are used with strong hydrogen-bond donors like HFIP, significant racemization occurs, which is characteristic of a dissociative SN1-type mechanism involving a benzylic carbocation. beilstein-journals.orgsemanticscholar.org

Table 1: Stereochemical Outcome of Nucleophilic Substitution on Chiral Benzyl Fluoride Analogs
NucleophileActivating SystemDominant MechanismStereochemical OutcomeReference
Strong Nucleophiles (e.g., Amines, Thiolates)Water/Isopropanol or TriolsSN2-likeHigh degree of inversion beilstein-journals.orgsemanticscholar.org
Aryl Nucleophiles (e.g., p-Xylene)Hexafluoroisopropanol (HFIP)SN1-likePartial to full racemization beilstein-journals.orgsemanticscholar.org

Role as a Nucleophilic or Electrophilic Building Block in Transformations

Based on its structure, this compound primarily functions as an electrophilic building block in chemical transformations.

As an Electrophile : The benzylic carbon is electron-deficient due to the electronegativity of the attached fluorine atom, making it an excellent electrophilic center. It readily reacts with a wide range of nucleophiles in substitution reactions, as discussed in section 3.1.1. beilstein-journals.orgacs.org The aromatic ring can also be considered an electrophilic site under certain conditions, though this is less common than reactions at the benzylic position.

As a Precursor to a Nucleophile : While the molecule itself is not nucleophilic, it can be transformed into a potent nucleophile. The aryl-bromine bond can be converted into an organometallic species, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent (by reaction with an alkyllithium). This newly formed carbon-metal bond reverses the polarity, making the aromatic carbon a strong nucleophile capable of attacking various electrophiles. This two-step process, involving transformation followed by reaction, allows this compound to serve as a synthetic equivalent of a nucleophilic building block.

Applications of 2 Bromobenzyl Fluoride in Complex Organic Synthesis

Employment as a Strategic Building Block

2-Bromobenzyl fluoride (B91410) serves as a key starting material for the synthesis of a variety of more complex molecules. Its utility stems from the differential reactivity of the fluoromethyl and bromo-aromatic groups, which allows for selective chemical modifications.

Construction of Fluorinated Aromatic Scaffolds

The presence of a fluorine atom can significantly alter the properties of aromatic compounds, including their lipophilicity and metabolic stability. core.ac.uk 2-Bromobenzyl fluoride is a precursor for creating these fluorinated aromatic structures. The fluoromethyl group can be carried through various synthetic steps, while the bromine atom provides a handle for further functionalization of the aromatic ring. This approach is instrumental in developing novel fluorinated compounds for pharmaceutical and agrochemical applications. vulcanchem.com The synthesis of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), for instance, often relies on the ring-closing reactions of fluorine-containing aromatic precursors. mdpi.com

Synthesis of Substituted Benzylic Derivatives

The benzyl (B1604629) fluoride moiety of this compound can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the benzylic position. beilstein-journals.org While the carbon-fluorine bond is generally strong, its reactivity can be enhanced under specific conditions, such as through the use of hydrogen bond donors or Lewis acids. beilstein-journals.org This enables the synthesis of diverse substituted benzylic derivatives, which are important scaffolds in many biologically active molecules. For example, the synthesis of various fluorinated analogs of 2-benzylpyridine (B1664053) has been achieved using Negishi coupling reactions, highlighting the versatility of such building blocks. researchgate.net

Contributions to Advanced Synthetic Intermediates

The dual reactivity of this compound makes it a valuable precursor for the generation of advanced synthetic intermediates, which can then be used in a variety of powerful bond-forming reactions.

Precursor in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Couplings)

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for a multitude of carbon-carbon bond-forming cross-coupling reactions. sigmaaldrich.comillinois.edunih.gov These reactions, often catalyzed by transition metals like palladium or nickel, are fundamental in modern organic synthesis for constructing complex molecular frameworks. illinois.edusit.edu.cn For instance, the bromine atom can readily participate in Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups. This versatility has been demonstrated in the synthesis of xanthenes and dihydroacridines, where 2-bromobenzyl tertiary alcohols, derived from 2-bromobenzyl precursors, undergo copper-catalyzed cross-coupling reactions. rsc.org

Below is a table summarizing examples of cross-coupling reactions involving aryl bromides, a functionality present in this compound.

Cross-Coupling ReactionCatalyst/ReagentsBond FormedRef.
Suzuki CouplingPd catalyst, Base, Boronic acidC-C (Aryl-Aryl) beilstein-journals.org
Heck CouplingPd catalyst, Base, AlkeneC-C (Aryl-Vinyl) researchgate.net
Sonogashira CouplingPd/Cu catalyst, Base, AlkyneC-C (Aryl-Alkynyl) researchgate.net
Negishi CouplingNi or Pd catalyst, Organozinc reagentC-C (Aryl-Alkyl/Aryl) researchgate.net
Buchwald-Hartwig AminationPd catalyst, Base, AmineC-N (Aryl-Amine) rsc.org

Precursor in Heterocycle Synthesis

The strategic placement of the bromo and fluoromethyl groups in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. rsc.org The bromine atom can serve as a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, palladium-catalyzed domino reactions involving 2-bromobenzyl bromides have been utilized to synthesize fused nitrogen heterocycles. rsc.org Furthermore, the ability to generate benzyne (B1209423) intermediates from ortho-bromoaryl precursors provides another powerful route to complex heterocyclic and carbocyclic structures. acs.orgtcichemicals.com

Advanced Spectroscopic Characterization and Analytical Methods for 2 Bromobenzyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-Bromobenzyl fluoride (B91410). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy offers a comprehensive picture of the molecular structure of 2-Bromobenzyl fluoride.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would characteristically show signals for the aromatic protons and the benzylic protons of the -CH₂F group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the presence of both the bromine atom and the fluoromethyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom in the benzene (B151609) ring and the benzylic carbon will produce a distinct signal. The chemical shifts are sensitive to the electronegativity of the attached atoms, with the carbon bonded to fluorine and the carbon bonded to bromine showing characteristic shifts.

¹⁹F NMR: As fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated organic compounds. lcms.cz The ¹⁹F NMR spectrum of this compound will show a signal corresponding to the fluorine atom in the -CH₂F group. The chemical shift of this signal is a key identifier for the fluoromethyl group, and its coupling to the adjacent benzylic protons (²JHF) provides further structural confirmation. lcms.czjeolusa.com The broad chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. lcms.cz

A representative, though not specific to this compound, example of how these techniques are used can be seen in the characterization of similar fluorinated compounds where ¹H, ¹³C, and ¹⁹F NMR are used to confirm the selective substitution of fluorine atoms. beilstein-journals.org

Table 1: Predicted NMR Data for this compound

This table presents predicted chemical shift ranges for this compound based on typical values for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
¹H NMR
Ar-H7.2 - 7.6m
CH₂F5.3 - 5.6d²JHF ≈ 45-50
¹³C NMR
C-Br120 - 125s
C-CH₂F135 - 140d²JCF ≈ 15-25
Ar-C127 - 133m
CH₂F82 - 86d¹JCF ≈ 160-170
¹⁹F NMR
CH₂F -205 to -215t²JFH ≈ 45-50

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet. The data is illustrative and not from a direct experimental measurement of this compound.

Application of Deuterium (B1214612) NMR for Mechanistic Insights

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating reaction mechanisms. wikipedia.org While not as common as proton NMR due to the low natural abundance of deuterium, it can provide unique insights when isotopically labeled compounds are used. wikipedia.orghuji.ac.il

In the context of reactions involving this compound, deuterium labeling can be used to trace the fate of specific hydrogen atoms. For instance, in a study on the stereochemical integrity of C-F activation reactions, enantiopure 7-[²H₁]-(R)-benzyl fluoride was used as a chiral electrophile. beilstein-journals.org The enantiomeric ratio of the deuterated products was determined using ²H NMR in a chiral liquid crystal matrix, which helped to distinguish between Sₙ1 and Sₙ2 reaction pathways. beilstein-journals.org This methodology could be applied to study the reaction mechanisms of this compound by synthesizing its deuterated analogue.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on the types of bonds and their arrangement.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic absorption bands would include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂F group appear just below 3000 cm⁻¹. libretexts.orgspectroscopyonline.com

C-F stretching: The C-F stretching vibration is a strong absorption and typically occurs in the range of 1000-1400 cm⁻¹.

C-Br stretching: The C-Br stretching vibration appears at lower frequencies, generally in the range of 500-600 cm⁻¹.

Aromatic C=C stretching: These absorptions are found in the 1450-1600 cm⁻¹ region. libretexts.org

FT-IR spectroscopy is a rapid and non-destructive technique that is widely used for the identification and purity assessment of organic compounds. thermofisher.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. libretexts.org While both probe vibrational transitions, the selection rules are different. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also provide a unique spectral fingerprint, with characteristic peaks for the aromatic ring, C-F, and C-Br bonds. caltech.edursc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₆BrF), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 188 and 190 g/mol ). A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2) in an approximate 1:1 ratio, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. chemguide.co.uk

Common fragmentation pathways for benzyl (B1604629) halides often involve the loss of the halogen atom to form a stable benzyl cation. cdnsciencepub.com In the case of this compound, fragmentation might involve the loss of a fluorine atom, a bromine atom, or hydrogen fluoride (HF). The resulting fragment ions would provide further evidence for the structure of the parent molecule. Chemical ionization (CI) mass spectrometry, using reagent gases like methane (B114726) or hydrogen, can also be employed to obtain information about the protonated molecule and its fragmentation. cdnsciencepub.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition.

The theoretical exact mass of the molecular ion of this compound ([M]⁺) is calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Bromine-79, and Fluorine-19). This calculated value is then compared with the experimentally measured mass from the HRMS analysis. A close correlation between the theoretical and found values provides strong evidence for the correct molecular formula.

For instance, in the analysis of related organobromine compounds, HRMS has been successfully employed to confirm their elemental composition. In one study, the calculated mass for C₈H₆BrF₃S [M]⁺ was 269.9326, while the found mass was 269.9322, demonstrating the accuracy of HRMS. cas.cn Similarly, for C₁₉H₂₄O₂NF¹²⁷I, the calculated [MH]⁺ was 444.0830, and the found value was also 444.0830. nih.gov These examples highlight the capability of HRMS to provide exact mass measurements, which is crucial for the definitive identification of compounds like this compound.

Table 1: Illustrative HRMS Data for Organobromine Compounds

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
(2-Bromobenzyl)(trifluoromethyl)sulfaneC₈H₆BrF₃S269.9326269.9322 cas.cn
N-((E)-4-fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4′-iodophenyl)nortropaneC₁₉H₂₄O₂NF¹²⁷I444.0830444.0830 nih.gov
[¹⁹F]anle138bC₁₆H₁₀BrFN₂O₂360.9982360.9985 mdpi.com

This table provides examples of HRMS data for similar compounds to illustrate the method's precision. Specific data for this compound would follow the same principle.

Application in Reaction Monitoring and Purity Assessment

Beyond molecular formula confirmation, HRMS, often coupled with liquid chromatography (LC-MS), is invaluable for monitoring the progress of chemical reactions that synthesize or utilize this compound. By analyzing aliquots of the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of the desired product and any byproducts. This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. mdpi.com

Furthermore, LC-MS is a powerful technique for assessing the purity of the final this compound product. It can detect and quantify impurities, even at trace levels, ensuring the compound meets the stringent purity requirements for its intended use. acs.org For example, in the synthesis of various organic molecules, LC-MS is routinely used to confirm product formation and determine purity, with acceptable levels often exceeding 95%. acs.org

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a well-established method for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector at the end of the column quantifies the amount of each component.

GC is particularly useful for determining the purity of this compound. For instance, commercial suppliers often specify the purity of related compounds like 2-Bromobenzyl alcohol as >99.0% (GC), indicating the high level of accuracy and reliability of this technique. tcichemicals.com The quantitative analysis by GC allows for the precise determination of the percentage of this compound in a sample, as well as the identification and quantification of any volatile impurities. google.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra, further enhancing its analytical power. nih.govresearchgate.net

Table 2: Typical GC Parameters for Analysis of Related Compounds

ParameterValueReference
Column DB-5MS, HP-5MS rsc.org
Detector Mass Spectrometer (MS) nih.govrsc.org
Analysis Goal Purity determination, impurity profiling tcichemicals.comgoogle.com

This table presents typical parameters used in GC analysis for compounds similar to this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including this compound. sigmaaldrich.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar to nonpolar compounds. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netsielc.com The separation is based on the hydrophobicity of the analytes.

HPLC is instrumental in both the purification of this compound from reaction mixtures and in the quantitative analysis of its purity. For instance, analytical HPLC can be used to confirm the purity of synthesized compounds, often requiring a purity of >95%. nih.gov By using a UV detector, the concentration of this compound can be accurately determined by comparing its peak area to that of a known standard. pensoft.net The method can be tailored by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation. pensoft.net

Table 3: Illustrative HPLC Conditions for Analysis of Related Compounds

ParameterConditionReference
Column C18 (150x4.6 mm, 5 µm) pensoft.net
Mobile Phase Acetonitrile:Phosphate buffer (pH 3) (50:50 v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Detection UV at 225 nm pensoft.net
Column Temperature 30 °C pensoft.net

This table provides an example of HPLC conditions that could be adapted for the analysis of this compound.

Computational Chemistry Approaches to 2 Bromobenzyl Fluoride Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the reactivity of organic compounds like 2-bromobenzyl fluoride (B91410).

DFT calculations can provide detailed insights into the electronic structure of 2-bromobenzyl fluoride, which is fundamental to understanding its reactivity. Key parameters such as molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO) can be determined.

The presence of the bromine and fluorine atoms, both electronegative, significantly influences the electron distribution in the molecule. The fluorine atom, being more electronegative, will polarize the C-F bond, making the benzylic carbon atom electron-deficient and thus susceptible to nucleophilic attack. The bromine atom on the aromatic ring also influences the electronic properties through inductive and resonance effects.

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

PropertyPredicted ValueSignificance
C-F Bond Length~1.39 ÅA relatively short and strong bond.
C-Br Bond Length~1.90 ÅA longer and weaker bond compared to C-F.
Mulliken Charge on Benzylic CarbonPositive (δ+)Indicates an electrophilic center.
Mulliken Charge on FluorineNegative (δ-)Reflects the high electronegativity of fluorine.
HOMO EnergyNegative ValueRelates to the molecule's ability to donate electrons.
LUMO EnergyLower Negative ValueRelates to the molecule's ability to accept electrons.
HOMO-LUMO GapPositive ValueAn indicator of chemical reactivity and stability.

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds. Actual values may vary depending on the level of theory and basis set used.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For this compound, a primary reaction of interest is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism.

Computational studies on similar benzyl (B1604629) halides have shown that the reaction mechanism is sensitive to the substituents on the aromatic ring, the nature of the nucleophile, and the solvent. researchgate.net DFT calculations can model the transition states for both S(_N)1 (carbocation intermediate) and S(_N)2 (concerted) pathways. By calculating the activation energies for each pathway, it is possible to predict which mechanism is more favorable under specific conditions. For instance, electron-withdrawing groups can have complex effects on the transition state, sometimes leading to non-linear Hammett plots in experimental data, which can be rationalized through computational analysis. kyoto-u.ac.jp

Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on this compound

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
S(_N)2Cl⁻Acetonitrile (B52724)~20-25
S(_N)1H₂OWater~25-30

Note: These are estimated values based on computational studies of related benzyl halides and are intended for illustrative purposes.

Molecular Dynamics Simulations in Chemical Reactivity

Molecular Dynamics (MD) simulations can provide a dynamic picture of chemical reactions in a condensed phase, such as in a solvent. While DFT is excellent for studying the energetics of a reaction pathway in the gas phase or with implicit solvent models, MD simulations explicitly model the solvent molecules and their interactions with the solute over time.

For this compound, MD simulations can be used to:

Study Solvation Effects: Investigate how solvent molecules arrange around the reactant and influence the reaction pathway. The explicit inclusion of solvent molecules can be crucial for accurately modeling reactions in polar protic or aprotic solvents.

Explore Conformational Dynamics: Analyze the rotational and vibrational motions of the this compound molecule and how these dynamics might affect its accessibility for a nucleophilic attack.

Simulate Reaction Dynamics: In conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can model the entire reactive event, providing insights into the timescale of bond breaking and formation.

Quantum Chemical Calculations for Bond Dissociation Energies and Reactivity Indices

Quantum chemical calculations are essential for determining fundamental properties like bond dissociation energies (BDEs), which are a measure of bond strength. The BDEs of the C-F and C-Br bonds in this compound are critical for understanding its thermal stability and potential for radical reactions.

The C-F bond is known to be one of the strongest single bonds in organic chemistry, with a BDE significantly higher than that of C-Br. wikipedia.orgwiredchemist.com High-level quantum chemical methods, such as coupled-cluster theory, or more routinely, DFT, can be used to calculate these BDEs.

Table 3: Typical Bond Dissociation Energies (BDEs) for Relevant Bonds

BondTypical BDE (kcal/mol)
C-F (in CH₃F)~110
C-Br (in CH₃Br)~70
C-H (in Toluene)~85

Source: Data compiled from various sources on bond dissociation energies.

Reactivity indices, also derived from quantum chemical calculations, can provide a more nuanced understanding of reactivity. These include:

Fukui Functions: Indicate the sites in the molecule that are most susceptible to nucleophilic or electrophilic attack.

Global Hardness and Softness: These concepts from conceptual DFT help to predict the reactivity of the molecule as a whole.

Correlation between Theoretical Predictions and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this involves comparing calculated properties and reaction outcomes with experimental measurements.

Reaction Kinetics: Calculated activation energies can be correlated with experimentally determined reaction rates using transition state theory. The Hammett equation, which relates reaction rates to substituent effects, provides a valuable framework for this correlation. viu.capharmacy180.comwikipedia.org Computational studies can predict the Hammett ρ (rho) value, which is a measure of the sensitivity of the reaction to substituent effects. Deviations from linearity in Hammett plots, as sometimes observed in reactions of benzyl compounds, can often be explained by a change in reaction mechanism, which can be explored computationally. kyoto-u.ac.jp

Spectroscopic Properties: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the structure of the molecule. Calculated NMR chemical shifts can also be benchmarked against experimental data.

Mechanistic Studies: The predicted lowest-energy reaction pathway from DFT calculations should be consistent with the products observed experimentally and with mechanistic probes such as kinetic isotope effects.

By establishing a strong correlation between theoretical predictions and experimental observations for related systems, confidence in the computational models for this compound is enhanced, allowing for reliable predictions of its behavior in new, unstudied reactions.

Synthesis and Reactivity of Derivatives and Analogues of 2 Bromobenzyl Fluoride

Structural Modifications of the Aromatic Ring

The benzene (B151609) ring of 2-bromobenzyl fluoride (B91410) is a scaffold that can be further functionalized to introduce additional chemical diversity. The existing bromo and fluoromethyl substituents inherently influence the position and rate of subsequent reactions on the ring.

The introduction of new functional groups onto the aromatic ring of 2-bromobenzyl fluoride or its precursors is typically achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The nature of the existing substituents—a deactivating, ortho-, para-directing bromine atom and a weakly deactivating, ortho-, para-directing fluoromethyl group—governs the regioselectivity of these transformations. libretexts.orgvulcanchem.com

For instance, electrophilic nitration can introduce a nitro group (-NO2) onto the ring. In a related biphenyl (B1667301) compound, 2-iodo-4-nitrofluorobenzene was coupled with a boronic acid to produce 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl in an 81% yield, demonstrating that additional substitution, such as a nitro group, is synthetically accessible on a bromofluorinated aromatic framework. rsc.org Such electron-withdrawing groups deactivate the ring, making further electrophilic substitution more challenging. libretexts.org Conversely, electron-donating groups can be introduced that activate the ring, increasing its electron density and making it more susceptible to electrophilic attack. studymind.co.uk

Controlling the position of incoming substituents (regiochemistry) is critical in the synthesis of specific isomers. In this compound, both the bromine atom and the fluoromethyl group direct incoming electrophiles primarily to the ortho and para positions. studymind.co.uk Given the starting 1,2-disubstitution pattern, the directing effects of the existing groups influence the positions available for further substitution.

The primary positions targeted by electrophiles would be C4 (para to the fluoromethyl group) and C5 (para to the bromine atom). The combined directing influence and potential steric hindrance from the adjacent substituents will determine the final product distribution. In palladium-catalyzed reactions, such as the direct arylation of pyrroles with aryl bromides, the regioselectivity is controlled by the catalyst and the electronic nature of the substituents on both coupling partners. researchgate.net Similarly, the functionalization of other halogenated heterocycles and carbocycles relies on the careful selection of catalysts and reaction conditions to achieve the desired regiochemical outcome. beilstein-journals.org

Exploration of Homologous and Related Halogenated Analogues

The synthesis and reactivity of compounds structurally related to this compound provide valuable insights into the role of each halogen atom. Key analogues include isomers and compounds where the halogens are varied.

One important analogue is 2-bromo-6-fluorobenzyl bromide , an isomer where the fluorine atom is on the ring and a bromine atom is at the benzylic position. This compound can be synthesized from 2-bromo-6-fluorotoluene (B73676) via a radical bromination reaction using hydrobromic acid and hydrogen peroxide under photolytic conditions. The reaction proceeds in high yield and purity. google.com Another related compound is 2-chloro-6-fluorobenzyl bromide , which is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of these benzyl (B1604629) bromides is dominated by the lability of the benzylic bromine, which is a good leaving group in nucleophilic substitution reactions. cymitquimica.com

The table below summarizes the synthesis of 2-bromo-6-fluorobenzyl bromide from its toluene (B28343) precursor.

PrecursorReagentsConditionsProductPurityYieldSource
2-Bromo-6-fluorotolueneHBr, H₂O₂Photolytic (Iodine-tungsten lamp)2-Bromo-6-fluorobenzyl bromide95.6%88.9%

Impact of Structural Changes on Reactivity Profiles

Aromatic Ring Substitution: Introducing an electron-withdrawing group, such as a nitro group, onto the benzene ring decreases the ring's electron density. This deactivates the ring toward further electrophilic aromatic substitution but can increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. libretexts.orgchemistry.coach Conversely, an electron-donating group increases the ring's nucleophilicity, accelerating electrophilic substitution while potentially decreasing the rate of nucleophilic attack at the benzylic position. studymind.co.ukvedantu.com

Benzylic Position Halogen: The identity of the halogen at the benzylic position is a primary determinant of reactivity in substitution reactions. The C-Br bond in an analogue like 2-bromo-6-fluorobenzyl bromide is weaker and more polarizable than the C-F bond in this compound. Consequently, the benzylic bromide is a much more reactive electrophile in nucleophilic substitution reactions. youtube.comthieme-connect.de The activation required for C-F bond cleavage in benzylic fluorides makes their reactions more selective, whereas benzylic bromides react more readily under milder conditions. beilstein-journals.orgnih.gov

Ring Halogen Identity and Position: Changing the halogen on the aromatic ring (e.g., from bromine to chlorine as in 2-chloro-6-fluorobenzyl bromide) or altering its position modifies the electronic environment of the molecule. While both are deactivating, ortho-para directors, the difference in electronegativity and size between bromine and chlorine can subtly influence reaction rates and the precise regiochemical outcomes of further substitutions.

These structural changes allow for the fine-tuning of the molecule's reactivity, enabling chemists to design specific reaction pathways and synthesize a diverse library of derivatives.

Future Perspectives in 2 Bromobenzyl Fluoride Research

Development of Novel Synthetic Methodologies

The synthesis of 2-bromobenzyl fluoride (B91410) and related benzylic fluorides is a dynamic area of research. Traditional methods often rely on nucleophilic substitution reactions, which can have limitations. Modern research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.

One promising approach involves the use of novel fluorinating agents that are safer and more effective. For instance, advancements in late-stage fluorination techniques could enable the direct conversion of readily available precursors to 2-bromobenzyl fluoride with high yields and selectivity. Researchers are also exploring photocatalysis as a means to activate C-H bonds for direct fluorination, which would represent a significant step forward in synthetic efficiency.

Another area of focus is the development of continuous flow processes for the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and the potential for easier scale-up. This methodology could be particularly beneficial for handling potentially hazardous reagents often used in fluorination reactions.

Expanding the Scope of Synthetic Applications in Advanced Materials

The unique combination of a bromine atom and a fluoromethyl group makes this compound a versatile precursor for the synthesis of advanced materials. The bromine atom can be readily transformed through cross-coupling reactions, while the fluoromethyl group can influence the electronic and physical properties of the resulting materials.

In the field of polymer chemistry, this compound can be used to introduce fluorine atoms into polymer backbones. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and unique optical properties. By incorporating this compound into polymer structures, researchers aim to develop new materials for applications such as high-performance coatings, advanced membranes, and specialty elastomers.

Furthermore, this compound is a key building block for the synthesis of organic electronic materials. The introduction of fluorine can modulate the energy levels of organic semiconductors, leading to improved device performance in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The bromo-substituent provides a handle for further functionalization, allowing for the fine-tuning of molecular structures to optimize charge transport and photophysical properties.

Application AreaPotential Impact of this compound
Polymer Chemistry Development of fluorinated polymers with enhanced thermal stability and chemical resistance.
Organic Electronics Synthesis of novel organic semiconductors with tailored electronic properties for improved device performance.
Agrochemicals A building block for creating new pesticides and herbicides with potentially enhanced efficacy.
Pharmaceuticals A key intermediate in the synthesis of biologically active molecules.

Advanced Mechanistic Understanding through Integrated Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new ones. Future research will likely involve a combination of experimental and computational approaches to elucidate the intricate details of these reactions.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic techniques can provide valuable insights into reaction pathways and the nature of reactive intermediates. For example, understanding the mechanism of nucleophilic substitution at the benzylic position can help in controlling the formation of side products and improving reaction yields.

Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in complementing experimental findings. DFT calculations can be used to model reaction energy profiles, predict the stability of intermediates and transition states, and rationalize the observed selectivity. This integrated approach will enable a more rational design of catalysts and reaction conditions for the synthesis and transformation of this compound.

Emerging Trends in Benzylic Halogen and Organofluorine Chemistry

The study of this compound is situated within the broader context of benzylic halogen and organofluorine chemistry, both of which are rapidly evolving fields. Emerging trends in these areas will undoubtedly influence the future direction of research on this compound.

One significant trend is the development of new catalytic systems for the selective activation and functionalization of C-F bonds. While the C-F bond is generally considered to be strong and unreactive, recent advances have shown that it can be selectively cleaved and transformed under the right conditions. This opens up new possibilities for the derivatization of this compound and other organofluorine compounds.

Another emerging area is the use of machine learning and artificial intelligence to accelerate the discovery of new reactions and materials. By analyzing large datasets of chemical information, machine learning algorithms can identify patterns and predict the outcomes of reactions, thereby guiding experimental efforts. This data-driven approach could be instrumental in discovering novel applications for this compound and designing next-generation materials with desired properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromobenzyl fluoride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A typical route involves nucleophilic halogen exchange or Friedel-Crafts alkylation. For example, substituting bromide in 2-Bromobenzyl bromide with fluoride using AgF or KF under anhydrous conditions. Optimization includes controlling temperature (0–60°C) and solvent polarity (e.g., DMF or THF). Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (hexane/EtOAc) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–7.8 ppm, split due to ortho-bromo and para-fluorine substituents) and benzylic CH₂F (δ ~4.8 ppm, triplet splitting from coupling with fluorine) .
  • FT-IR : C-F stretch at 1100–1200 cm⁻¹ and C-Br at 500–600 cm⁻¹.
  • MS : Molecular ion peak at m/z 203 (C₇H₆BrF⁺) with isotopic patterns reflecting bromine (1:1 ratio for M/M+2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, sealed goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes and seek medical aid. Store at 0–6°C in airtight containers, segregated from bases or oxidizers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to assess activation barriers for C-Br vs. C-F bond cleavage. Solvent effects (PCM models) and steric hindrance from the benzyl group should be factored in. Validate predictions with kinetic experiments (e.g., monitoring Pd-catalyzed coupling rates) .

Q. What strategies resolve contradictory data in kinetic studies of this compound’s hydrolysis under varying pH conditions?

  • Methodological Answer : Use controlled experiments to isolate variables:

  • pH Dependence : Compare hydrolysis rates in buffered solutions (pH 3–10) via HPLC quantification of fluoride release.
  • Isotopic Labeling : ¹⁸O-labeling in H₂O can distinguish nucleophilic vs. acid-catalyzed mechanisms.
  • Contradiction Analysis : Replicate conflicting studies with identical conditions (solvent purity, temperature control ±0.5°C) to identify methodological discrepancies .

Q. How does the electronic effect of the fluorine substituent influence the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

  • Methodological Answer : Fluorine’s strong -I effect deactivates the aromatic ring, directing electrophiles (e.g., NO₂⁺) to the meta position relative to Br. Confirm via nitration experiments and analyze regioselectivity using ¹H NMR (meta-H integration) and X-ray crystallography. Compare with computational electron density maps (MEP surfaces) .

Q. What role does this compound play as a precursor in synthesizing fluorinated heterocycles (e.g., pyrroles or isoquinolines)?

  • Methodological Answer : It serves as a bifunctional building block in cyclization reactions. For example, in Pd-catalyzed amination with β-ketoesters to form fluorinated pyrroles. Characterize intermediates via HRMS and monitor reaction pathways using in situ IR spectroscopy. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligand (XPhos) for C-N bond formation .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.